molecular formula C15H19F3 B12551392 [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene CAS No. 821799-38-6

[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene

Cat. No.: B12551392
CAS No.: 821799-38-6
M. Wt: 256.31 g/mol
InChI Key: UWAKWYOOUSDFKC-UHFFFAOYSA-N
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Description

[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a branched pentenyl chain. The chain features a trifluoromethyl (-CF₃) group and an isopropyl (-CH(CH₃)₂) group at the 3-position, as well as a double bond at the 4-position of the pentenyl moiety.

Properties

CAS No.

821799-38-6

Molecular Formula

C15H19F3

Molecular Weight

256.31 g/mol

IUPAC Name

[3-propan-2-yl-3-(trifluoromethyl)pent-4-enyl]benzene

InChI

InChI=1S/C15H19F3/c1-4-14(12(2)3,15(16,17)18)11-10-13-8-6-5-7-9-13/h4-9,12H,1,10-11H2,2-3H3

InChI Key

UWAKWYOOUSDFKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC1=CC=CC=C1)(C=C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene with a suitable alkyl halide precursor under Friedel-Crafts conditions. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, such as Lewis acids, can enhance the efficiency of the Friedel-Crafts alkylation. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the pent-4-en-1-yl chain to a single bond, forming a saturated hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives

Scientific Research Applications

[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the presence of the double bond in the pent-4-en-1-yl chain may facilitate interactions with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs from the literature:

Fluorinated Aromatic Compounds

  • BPEB12 (1-[(2',6'-difluoro-4'-n-propylphenyl)ethynyl]-4-[(3'',5''-difluoro-4''-trifluoromethoxy-phenyl)ethynyl]-3,5-difluorobenzene): Structural Similarities: Both compounds incorporate fluorine atoms and trifluoromethyl/trifluoromethoxy groups, which enhance electron-withdrawing effects and chemical stability. Key Differences: BPEB12 features ethynyl (-C≡C-) linkages and a linear n-propyl chain, whereas [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene has a branched alkenyl chain. Synthesis: BPEB12 employs Sonogashira coupling with tetrakis(triphenylphosphine)palladium(0) and CuI , whereas the target compound’s synthesis would likely require tailored methods for introducing branched fluorinated chains.

Alkyl-Substituted Benzenes

  • 3-Phenyldodecane (CAS 4621-36-7) and 3-Phenyltetradecane (CAS 2400-00-2):
    • Structural Similarities : These compounds share a benzene ring substituted with long alkyl chains.
    • Key Differences : The alkyl chains in these analogs are linear and saturated, lacking fluorination or branching. This results in lower polarity, higher melting points, and reduced chemical reactivity compared to [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene .
    • Physicochemical Impact : The trifluoromethyl and isopropyl groups in the target compound reduce intermolecular van der Waals forces, likely lowering its melting point and increasing volatility relative to 3-phenyldodecane or 3-phenyltetradecane.

Tabulated Comparison of Key Features

Compound Substituents Functional Groups Key Properties Reactivity Notes
[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene Branched pentenyl, -CF₃, -CH(CH₃)₂ Alkenyl, fluorinated High lipophilicity, moderate stability Double bond allows addition reactions
BPEB12 Ethynyl, -CF₃O, -n-propyl Ethynyl, fluorinated Rigid structure, high thermal stability Ethynyl linkage enables π-conjugation
3-Phenyldodecane Linear dodecyl Saturated alkyl High melting point, low polarity Limited chemical reactivity

Research Findings and Trends

  • Electronic Effects : The trifluoromethyl group in the target compound strongly withdraws electrons, activating the benzene ring toward electrophilic substitution at specific positions. This contrasts with BPEB12, where ethynyl groups dominate electronic behavior .
  • Applications : While BPEB12 is studied for optoelectronic applications, the target compound’s alkenyl chain suggests utility in polymer precursors or agrochemical intermediates.

Biological Activity

[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene, also known by its CAS number 821799-38-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene is C15H19F3C_{15}H_{19}F_3. The compound features a trifluoromethyl group and an isopropyl moiety, contributing to its unique properties and biological interactions.

Biological Activity Overview

Research indicates that [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene exhibits significant antiproliferative activity against various cancer cell lines. The following sections detail specific findings related to this compound's biological effects.

Antiproliferative Effects

A study evaluating the antiproliferative effects of structurally similar compounds found that derivatives of [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene demonstrated notable cytotoxicity in breast cancer cell lines such as MCF-7 and MDA-MB-231. The compounds exhibited IC50 values ranging from 10 to 33 nM, indicating strong efficacy in inhibiting cell proliferation .

CompoundCell LineIC50 (nM)
9hMCF-710
9qMDA-MB-23123
10pMCF-733

The mechanism underlying the antiproliferative effects involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in treated cells. Flow cytometry analysis confirmed that treatment with compound 9q resulted in significant cell cycle arrest and increased apoptotic markers .

Case Studies

Several case studies have highlighted the biological activity of [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene derivatives:

  • Study on Breast Cancer Cells :
    • Researchers synthesized a series of compounds based on the structure of [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene and assessed their activity against MCF-7 cells.
    • Results showed that certain derivatives not only inhibited cell growth but also altered microtubule organization, confirming their potential as antitumor agents.
  • Comparative Analysis with Known Anticancer Drugs :
    • In comparative studies with established anticancer drugs like combretastatin A4 (CA4), derivatives of [3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene exhibited comparable or superior antiproliferative activity, suggesting their potential as novel therapeutic agents .

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